molecular formula C12H14O3 B12555648 Methyl 3-(4-methoxyphenyl)but-2-enoate CAS No. 142060-21-7

Methyl 3-(4-methoxyphenyl)but-2-enoate

Cat. No.: B12555648
CAS No.: 142060-21-7
M. Wt: 206.24 g/mol
InChI Key: ILUXKDLDTMIZIY-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)but-2-enoate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid and is known for its applications in various fields, including organic synthesis and material science. The compound is characterized by the presence of a methoxy group attached to the phenyl ring and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)but-2-enoate can be synthesized through several methods. One common method involves the esterification of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the Heck reaction, where 4-methoxyiodobenzene is coupled with methyl acrylate in the presence of a palladium catalyst and a base. This method provides a more direct route to the desired product with high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 3-(4-methoxyphenyl)but-2-en-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxyphenyl)but-2-enoate involves its interaction with various molecular targets. The compound can participate in charge-transfer interactions due to the presence of the methoxy group and the conjugated double bond system. These interactions can influence the electronic properties of the molecule, making it useful in non-linear optical applications .

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUXKDLDTMIZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737648
Record name Methyl 3-(4-methoxyphenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142060-21-7
Record name Methyl 3-(4-methoxyphenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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